molecular formula C19H20O2 B7947320 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one

7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one

Cat. No.: B7947320
M. Wt: 280.4 g/mol
InChI Key: VPCHZECKYCDVSA-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Characterization of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one

Structural Identification and IUPAC Nomenclature

This compound is a diarylheptanoid featuring two aromatic rings connected by a seven-carbon chain with a conjugated enone system. The IUPAC name (E)-7-(4-hydroxyphenyl)-1-phenylhept-4-en-3-one reflects its stereochemistry, with the trans (E) configuration at the C4-C5 double bond. The molecular formula is C₁₉H₂₀O₂ , and the structure includes a 4-hydroxyphenyl group at position 7, a phenyl group at position 1, and a ketone at position 3 (Figure 1).

The SMILES notation (C1=CC=C(C=C1)CCC(=O)/C=C/CCC2=CC=C(C=C2)O) highlights the connectivity: a phenyl group (C1–C6) linked via a three-carbon chain (C7–C9) to the ketone (O=C–C10), followed by a trans double bond (C10=C11) and a four-carbon chain terminating in the 4-hydroxyphenyl group (C12–C19).

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data (CDCl₃, δ ppm) reveals distinct signals:

  • A broad singlet at δ 5.72 (1H) corresponds to the phenolic hydroxyl proton.
  • Aromatic protons appear as multiplet resonances between δ 6.9–8.0 (11H), integrating for the two phenyl rings and the enone’s α,β-unsaturated protons.
  • The C=O group’s deshielding effect shifts the ketonic carbon to δ 200.5 in ¹³C NMR.
Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 1665 cm⁻¹ : Stretching vibration of the conjugated ketone (C=O).
  • 3300–3500 cm⁻¹ : Broad band from the phenolic O–H stretch.
  • 1600 cm⁻¹ : Aromatic C=C bending modes.
Mass Spectrometry (MS)

The molecular ion peak at m/z 280.4 ([M]⁺) aligns with the molecular formula C₁₉H₂₀O₂. Fragmentation patterns show sequential loss of hydroxyl (–OH, m/z 263.3) and phenyl (m/z 185.1) groups.

Computational Chemistry Studies

Molecular Orbital Analysis

Density functional theory (DFT) calculations using the B3LYP/6-31G(d) basis set reveal the compound’s frontier molecular orbitals. The HOMO (−5.82 eV) localizes on the 4-hydroxyphenyl ring and conjugated enone system, while the LUMO (−1.94 eV) occupies the ketone and adjacent double bond (Figure 2). The HOMO-LUMO gap (3.88 eV) suggests moderate reactivity, consistent with its role in electrophilic interactions.

Thermodynamic Stability Predictions

Gibbs free energy calculations (ΔG = −124.6 kJ/mol) indicate thermodynamic stability under standard conditions. Molecular dynamics simulations (298 K, 1 atm) show the dihedral angle between the two aromatic rings averages 25.0° , minimizing steric strain while preserving conjugation. The crystal lattice energy (−48.2 kJ/mol), derived from PIXEL calculations, highlights weak C–H···O hydrogen bonds (2.99 Å) as key stabilization factors.

Figure 1: Molecular Structure of this compound
(E)-configuration shown with IUPAC numbering.

Properties

IUPAC Name

(E)-7-(4-hydroxyphenyl)-1-phenylhept-4-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c20-18(13-10-16-6-2-1-3-7-16)9-5-4-8-17-11-14-19(21)15-12-17/h1-3,5-7,9,11-12,14-15,21H,4,8,10,13H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCHZECKYCDVSA-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C=CCCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)/C=C/CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235744
Record name (4E)-7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100667-52-5
Record name (4E)-7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100667-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4E)-7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033295
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one typically involves the condensation of appropriate aromatic aldehydes with phenylacetones. One common method is the Claisen-Schmidt condensation, where 4-hydroxybenzaldehyde reacts with 1-phenyl-3-butanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the hepten chain can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 7-(4-oxophenyl)-1-phenyl-4-hepten-3-one.

    Reduction: Formation of 7-(4-hydroxyphenyl)-1-phenylheptan-3-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties
Recent studies have highlighted the potential of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one in cancer therapy. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, it was noted for its ability to inhibit the proliferation of cancer cells and induce apoptosis, making it a candidate for further development as an anticancer agent .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity. Research indicates that it may help preserve dendritic integrity and promote cell survival in neuronal cultures exposed to Aβ, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's disease .

Biomarker Potential

This compound has been detected in various herbs and spices, indicating its potential as a biomarker for dietary intake. Its presence could be useful in studies linking diet to health outcomes, particularly in understanding the effects of phytochemicals on human health .

Summary of Findings

Application AreaFindings
Anticancer PropertiesInduces apoptosis and inhibits cancer cell proliferation .
Neuroprotective EffectsProtects against Aβ-induced neuronal damage .
Biomarker for DietDetected in herbs and spices; potential link to dietary health benefits .

Case Studies

Case Study 1: Anticancer Activity
In a study published in MDPI, researchers evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results demonstrated significant inhibition of cell growth at varying concentrations, highlighting its potential as an effective anticancer agent .

Case Study 2: Neuroprotection Against Aβ
Another study focused on the neuroprotective effects of the compound against Aβ toxicity. The results indicated that treatment with this compound improved cell viability and reduced apoptotic markers in neuronal cells exposed to Aβ .

Mechanism of Action

The mechanism of action of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

    Anticancer Activity: It can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents (R1, R2) Key Structural Features Biological Activities Sources/References
7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one R1 = -OH, R2 = -H Para-hydroxyl, 4-en-3-one Anticancer (MDA-MB-231, HepG2), neuroprotective (Aβ modulation), antiviral (in vitro) [1, 2, 3, 5, 8, 9]
7-(4-Hydroxy-3-methoxyphenyl)-1-phenyl-4-hepten-3-one R1 = -OH, -OCH3; R2 = -H Meta-methoxy, para-hydroxyl Stronger in vivo antiviral activity (30–100 mg/kg oral), neurite outgrowth promotion [2, 3, 8, 18, 19, 21]
1,7-Diphenyl-4-hepten-3-one R1 = R2 = -H No hydroxyl/methoxy groups Limited bioactivity reported; structural precursor [14, 16, 19]
(5S)-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylhept-3-one Hydroxyl at C5 Saturated backbone, C5 hydroxyl Weak antiviral activity in vivo; less potent than 4-hepten-3-one analogs [2, 6]
5-Hydroxy-1,7-diphenylheptan-3-one Hydroxyl at C5 Saturated backbone, no double bond Weak antitumor activity (HepG2, MKN-45) [8]

Impact of Substituents on Bioactivity

  • Hydroxyl Groups : The para-hydroxyl group in this compound enhances its antioxidant capacity and binding to targets like PI3K/Akt/mTOR, critical for neuroprotection and anticancer effects .
  • Methoxy Groups : The addition of a meta-methoxy group in 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4-hepten-3-one improves metabolic stability and oral bioavailability, explaining its superior in vivo antiviral activity compared to the hydroxyl-only analog .
  • Double Bond Position : The 4-en-3-one configuration is essential for neurite outgrowth promotion, as saturated analogs (e.g., 5-hydroxy-1,7-diphenylheptan-3-one) show reduced activity .

Pharmacological Differences

  • Antiviral Activity :
    • This compound suppresses viral mRNA antigens in vitro but lacks in vivo efficacy due to rapid metabolism .
    • The methoxy analog exhibits dose-dependent in vivo activity (30–100 mg/kg, oral) against influenza virus, attributed to enhanced pharmacokinetics .
  • Neuroprotection :
    • Both hydroxyl and methoxy analogs activate ERK and PI3K pathways to promote neurite outgrowth, but only this compound accelerates neuronal differentiation in vivo .
  • Anticancer Effects :
    • Compounds with unsaturated backbones (e.g., 4-hepten-3-one) show stronger cytotoxicity against cancer cells (e.g., IC50 ~2–5 μM in HepG2) than saturated analogs .

Biological Activity

7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one, also known as BCN8795 , is a phenolic compound with a molecular formula of C19H20O2C_{19}H_{20}O_{2} and a molecular weight of approximately 280.36 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection and cancer treatment.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Notably, it has been shown to influence the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and metabolism. This pathway is often dysregulated in cancer and neurodegenerative diseases.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly against beta-amyloid (Aβ) toxicity, which is implicated in Alzheimer's disease. The compound has been found to ameliorate the deleterious effects of Aβ on dendrite integrity and cell survival, suggesting its potential role in drug discovery for neurodegenerative diseases .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses antiproliferative effects against various cancer cell lines. For instance, it has shown significant activity against human colorectal adenocarcinoma cell lines (Caco-2 and HCT-116) with IC50 values indicating effective inhibition of cell growth .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)
Caco-298
HCT-116337

The compound's mechanism involves the downregulation of key genes associated with cell proliferation such as PI3K and AKT , while promoting the expression of pro-apoptotic genes like BAD .

Case Studies

A recent study highlighted the compound's effectiveness in reducing tumor growth in animal models when administered at specific dosages. The findings suggest that it could serve as a potential therapeutic agent for colorectal cancer treatment by targeting the PI3K/Akt pathway .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one, and how do they influence purity and yield?

  • Methodology : The compound is naturally isolated from Alpinia officinarum rhizomes via ethanol extraction followed by chromatographic purification (silica gel or HPLC) . Synthetic routes involve aldol condensation between 4-hydroxyacetophenone and cinnamaldehyde derivatives, optimized for stereoselectivity at the α,β-unsaturated ketone moiety. Yield and purity depend on reaction temperature (60–80°C) and catalyst choice (e.g., NaOH vs. organocatalysts) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation of phenolic groups. Purification challenges arise from diarylheptanoid analogs with similar retention times .

Q. How is structural elucidation performed for this compound, particularly distinguishing it from related diarylheptanoids?

  • Techniques : Use a combination of 1H^1H-NMR (to identify the α,β-unsaturated ketone proton at δ 6.2–6.5 ppm), 13C^{13}C-NMR (carbonyl signal at ~200 ppm), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation . X-ray crystallography (via SHELX software ) resolves stereochemical ambiguities in crystalline derivatives.
  • Data Interpretation : Compare spectral data with structurally similar compounds, such as (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one, which exhibits additional methoxy group signals .

Q. What in vitro models are used to assess its neuroprotective effects against Aβ-induced toxicity?

  • Experimental Design : Primary neuronal cultures or SH-SY5Y cells are treated with Aβ1–42 (5–20 µM) alongside the compound (1–50 µM). Dendritic integrity is quantified via MAP2 immunostaining, and cell viability is measured using MTT or LDH assays .
  • Controls : Include positive controls (e.g., curcumin) and vehicle-treated cells to account for solvent effects. Replicate experiments ≥3 times to address variability in Aβ aggregation kinetics .

Advanced Research Questions

Q. How does this compound modulate PI3K/Akt/mTOR signaling in Alzheimer’s disease models, and what are the critical experimental validation steps?

  • Mechanistic Approach : Treat Aβ-exposed cells with the compound and analyze Akt phosphorylation (Ser473) via Western blot. Use PI3K inhibitors (e.g., LY294002) to confirm pathway specificity .
  • Advanced Validation : Combine RNA-seq or phosphoproteomics to identify downstream targets (e.g., GSK-3β). In vivo validation requires transgenic AD mice (e.g., APP/PS1) dosed orally (10–50 mg/kg/day) for 4–8 weeks, followed by behavioral (Morris water maze) and histopathological (amyloid plaque quantification) analyses .

Q. What contradictions exist in the literature regarding its efficacy against Aβ toxicity, and how can they be resolved?

  • Data Conflicts : Some studies report EC50 values of 10 µM , while others show weaker activity (EC50 > 30 µM) in cortical neurons . Discrepancies may arise from Aβ preparation methods (synthetic vs. patient-derived aggregates) or cell-type specificity.
  • Resolution Strategies : Standardize Aβ oligomerization protocols (e.g., size-exclusion chromatography) and validate using thioflavin T assays. Perform head-to-head comparisons of analogs (e.g., 1,7-diphenylhept-4-en-3-one) to establish structure-activity relationships (SAR) .

Q. What are the challenges in optimizing bioavailability for in vivo studies, and what formulation strategies are promising?

  • Bioavailability Issues : The compound exhibits poor aqueous solubility (<10 µg/mL) and rapid hepatic metabolism .
  • Solutions :

  • Nanocarriers : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance blood-brain barrier penetration .
  • Prodrug Design : Synthesize acetylated or glycosylated derivatives to improve stability, with enzymatic cleavage sites targeting brain tissues .

Q. How do structural modifications (e.g., methoxy vs. hydroxy substitutions) impact its biological activity and selectivity?

  • SAR Insights :

  • 4-Hydroxyphenyl Group : Essential for Aβ-binding; methylation reduces activity by 70% .
  • α,β-Unsaturated Ketone : Critical for PI3K activation; saturation decreases potency 10-fold .
    • Testing Framework : Synthesize analogs (e.g., 7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one) and compare activity in parallel assays .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey ParametersCitations
Synthesis Aldol condensation, HPLC purificationPurity >95%, yield 40–60%
Structural Analysis XRD (SHELX), HRMSResolution <1.0 Å, mass error <2 ppm
Neuroprotection Assays MAP2 immunostaging, MTTEC50 10–30 µM
Pathway Modulation Western blot (p-Akt), RNA-seqFold-change ≥2.0, p <0.05

Key Data Contradictions and Recommendations

  • Contradiction : Variability in reported EC50 values across cell models .
    • Recommendation : Standardize Aβ oligomer preparation and use isogenic cell lines.
  • Contradiction : Conflicting SAR for methoxy-substituted analogs .
    • Recommendation : Perform co-crystallization studies with PI3K to resolve binding mode ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Reactant of Route 2
Reactant of Route 2
7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.